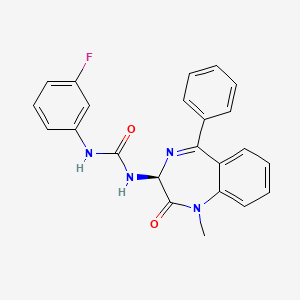
4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Pyridin-4-yloxy Group: The piperidine ring is then reacted with a pyridin-4-yloxy compound under suitable conditions to introduce the pyridin-4-yloxy group.
Introduction of the 3,4,5-Trimethoxyphenyl Group: The final step involves the reaction of the intermediate with a 3,4,5-trimethoxyphenyl compound to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the pyridin-4-yloxy group, potentially converting it to a piperidine derivative.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the pyridin-4-yloxy group.
Substitution Products: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
- 4-(pyridin-4-yloxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
- 4-(pyridin-4-yloxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide
Comparison:
- Uniqueness: The presence of the 3,4,5-trimethoxyphenyl group in 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide distinguishes it from similar compounds, potentially leading to unique biological activities and chemical properties.
- Chemical Properties: Variations in the methoxy group positions can influence the compound’s reactivity and interaction with molecular targets.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-pyridin-4-yloxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-25-17-12-14(13-18(26-2)19(17)27-3)22-20(24)23-10-6-16(7-11-23)28-15-4-8-21-9-5-15/h4-5,8-9,12-13,16H,6-7,10-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQCFVLTCXWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dimethoxy-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2493380.png)

![5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2493382.png)

![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/new.no-structure.jpg)


![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)

![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)

